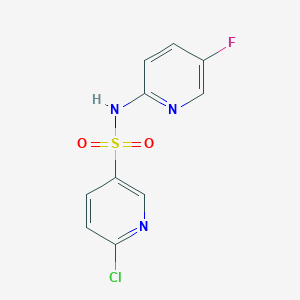

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVPDFACBEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.

Coupling Reactions: The pyridine rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide with analogous pyridine sulfonamides, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Differences

- Fluorine vs.

- Heterocyclic vs. Aliphatic Substituents : Compounds such as 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide incorporate heterocyclic moieties (oxazole), which may enhance metabolic stability compared to aliphatic substituents (e.g., isopropyl in ).

Biological Activity

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, with the CAS number 1436162-11-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both chloro and fluoro substituents on a pyridine ring, along with a sulfonamide group, which contributes to its distinct chemical behavior. Its synthesis typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine, often facilitated by bases like triethylamine.

Research indicates that 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against several cancer cell lines.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxicity of similar sulfonamide derivatives against human cancer cell lines, revealing that compounds with structural similarities to 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide exhibited IC50 values in the low micromolar range. These results suggest potential for further development as anticancer agents .

- Inhibition of Carbonic Anhydrases : Another research effort focused on the inhibition of carbonic anhydrases (CAs), enzymes implicated in cancer progression. Certain derivatives demonstrated selective inhibition at nanomolar concentrations, indicating that modifications to the pyridine structure could enhance biological activity .

- Mechanistic Insights : Flow cytometry assays have indicated that related compounds induce apoptosis in cancer cell lines through caspase activation, suggesting that 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide may similarly trigger apoptotic pathways .

Comparative Biological Activity

The biological activity of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide can be compared to other compounds within its class:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | TBD | Anticancer, Antimicrobial |

| Similar Sulfonamide A | 0.65 | Anticancer (MCF-7) |

| Similar Sulfonamide B | 1.54 | Anticancer (HCT116) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.